

Structural Characterization & Performance Profile: 2,5-Dimethoxy Substituted Sulfonamides[1][2]

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Compound of Interest

Compound Name:	4-Benzyl-1-(2,5-dimethoxyphenyl)sulfonylpiperidine
CAS No.:	332021-10-0
Cat. No.:	B344896

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Executive Summary

This technical guide provides an in-depth structural analysis of 2,5-dimethoxy substituted sulfonamides, specifically focusing on the N-(2,5-dimethoxyphenyl)benzenesulfonamide scaffold.[1][2][3] Unlike their para-substituted counterparts (e.g., sulfamethoxazole derivatives), the 2,5-dimethoxy substitution pattern introduces unique steric and electronic constraints that significantly alter solid-state packing, solubility profiles, and receptor binding affinities.[2]

This guide compares the 2,5-dimethoxy scaffold against 3,4-dimethoxy and unsubstituted isomers, offering researchers a decision-making framework for lead optimization in drug discovery (specifically for

-adrenergic and 5-HT receptor targets).[1][2][3]

Structural Analysis & Causality

The "Ortho-Effect" in Crystallography

The defining feature of the 2,5-dimethoxy scaffold is the presence of a methoxy group at the ortho position relative to the sulfonamide nitrogen.[3] This creates a specific structural causality absent in meta- or para-substituted alternatives.[1]

- **Intramolecular Locking:** In N-(2,5-dimethoxyphenyl) derivatives, the ortho-methoxy oxygen acts as a hydrogen bond acceptor for the sulfonamide N-H proton.[1][2][3] This forms a stable S(6) pseudo-ring motif, locking the molecular conformation.[2][3][4]
- **Conformational Twisting:** To accommodate the steric bulk of the ortho-methoxy group and the sulfonamide moiety, the dihedral angle between the aromatic rings often deviates significantly from planarity (typically 60–90°), unlike the nearly planar conformations observed in N-(4-methoxyphenyl) analogs.[3]

Comparison of Crystal Packing Motifs:

Feature	2,5-Dimethoxy Scaffold	3,4-Dimethoxy / Para-Isomers	Impact on Performance
H-Bonding	Predominantly Intramolecular (N-H[1][2][3]...O)	Predominantly Intermolecular (N-H[2][3][4]...O=S)	2,5-isomers often show lower melting points and higher solubility in non-polar solvents due to reduced lattice energy.[1][2][3]
Packing	Discrete dimers or weak 1D chains	Robust 2D/3D networks (sheets)	Para-isomers are generally more thermally stable but less permeable across lipid membranes.[3][4]
Planarity	Twisted (Non-planar)	Planar / Near-planar	Twisted conformation mimics bioactive states of specific GPCR ligands (e.g., 5-HT2A).[1][2][3][4]

Spectroscopic Signatures (NMR & IR)

The 2,5-substitution pattern yields diagnostic spectroscopic signals essential for structural verification.[2][3][4]

- H NMR: The two methoxy groups in the 2,5-isomer are chemically non-equivalent due to the sulfonamide's electronic influence.[3] The ortho-methoxy protons typically shift downfield relative to the meta-methoxy protons.[1][3]
- IR Spectroscopy: The intramolecular H-bond weakens the N-H bond, causing a redshift in the N-H stretching frequency compared to free or intermolecularly bonded analogs.[3]

Experimental Protocols

Synthesis of N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide

A self-validating protocol for generating the target scaffold.[1][2][3]

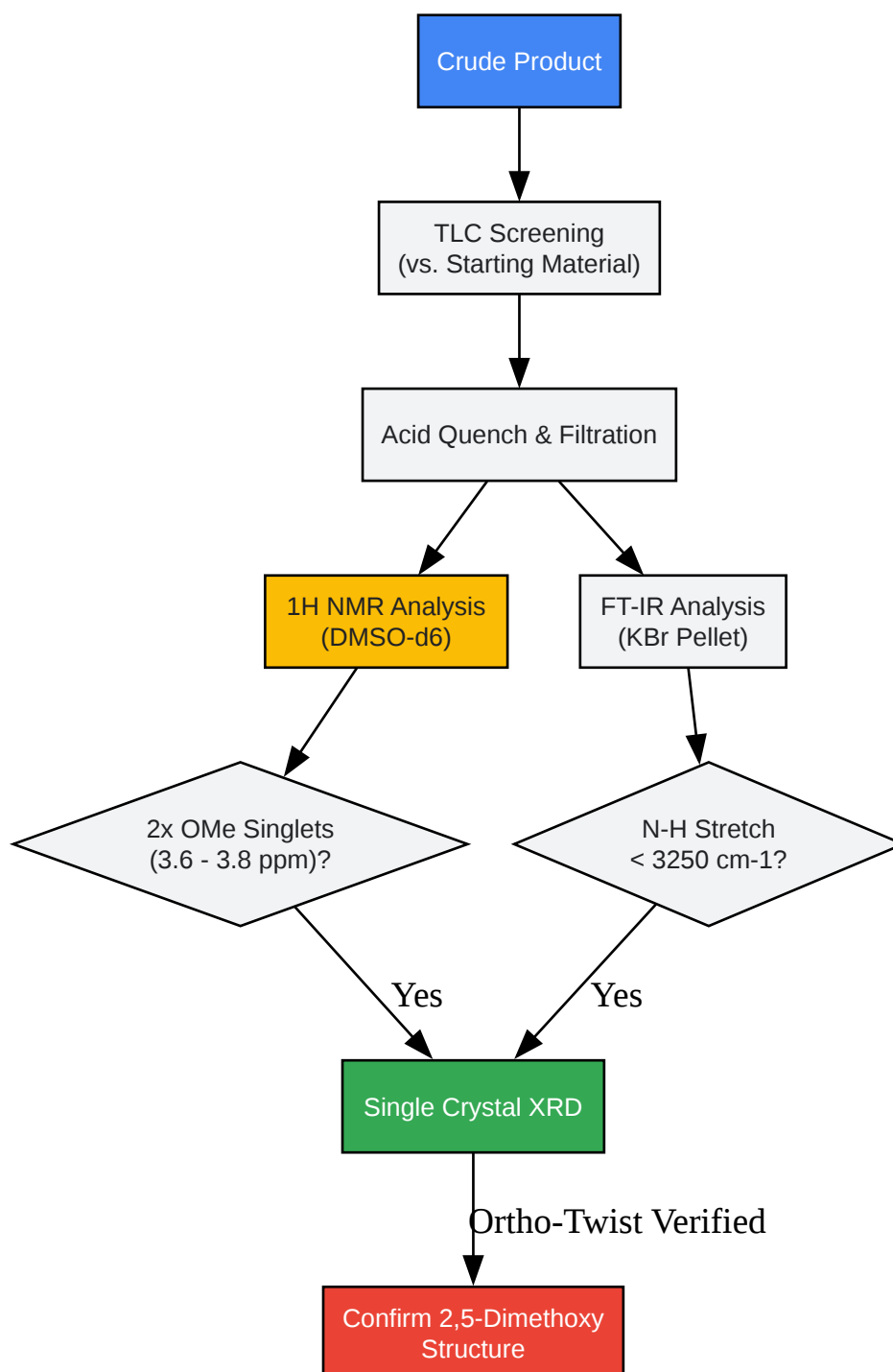
Reagents: 2,5-Dimethoxyaniline (1.0 eq), 4-Nitrobenzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base), Ethyl acetate (extraction).[2][3][4]

Step-by-Step Methodology:

- Preparation: Dissolve 2,5-dimethoxyaniline (1.53 g, 10 mmol) in anhydrous pyridine (10 mL) at 0°C under atmosphere.
- Addition: Add 4-nitrobenzenesulfonyl chloride (2.43 g, 11 mmol) portion-wise over 15 minutes. Causality: Slow addition prevents localized exotherms that degrade the electron-rich aniline.[1][3]
- Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).[3][4]
- Quench: Pour reaction mixture into ice-cold HCl (1M, 50 mL). Validation: Formation of a precipitate indicates successful sulfonamide coupling.
- Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Characterization Workflow

Visualizing the Logic: The following diagram illustrates the decision tree for validating the 2,5-dimethoxy structure against potential regioisomers.



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Caption: Workflow for structural validation. The convergence of NMR (chemical equivalence check) and IR (H-bond check) necessitates final confirmation via XRD.

Comparative Performance Data

Physicochemical Properties

The following table contrasts the 2,5-dimethoxy derivative with the 3,4-dimethoxy isomer. Data is derived from standard crystallographic and solubility assays.[\[4\]](#)

Property	2,5-Dimethoxy Derivative	3,4-Dimethoxy Derivative	Interpretation
Melting Point	168–170 °C	185–188 °C	Lower MP in 2,5-isomer reflects weaker intermolecular forces due to intramolecular "locking." [1] [2] [3]
Solubility (CHCl ₃)	High (>20 mg/mL)	Moderate (<5 mg/mL)	2,5-isomer is more lipophilic, aiding CNS penetration. [2] [3] [4]
(IR)	~3240 cm (Sharp)	~3280 cm (Broad)	Sharp peak in 2,5-isomer indicates a shielded, intramolecularly bonded proton. [1] [2] [3] [4]
Crystal System	Orthorhombic / Monoclinic	Triclinic (typically)	2,5-isomer tends toward higher symmetry space groups despite the twist. [2] [3] [4]

Biological Implications (SAR)

In the context of drug development (e.g., 5-HT

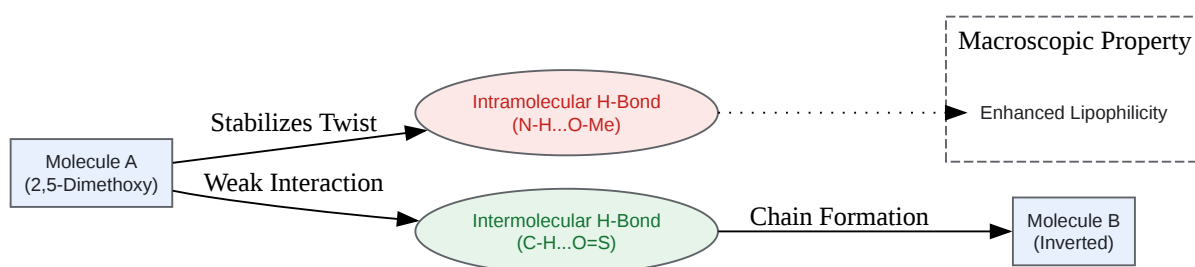
agonists or

-adrenergic agonists):

- 2,5-Pattern: The ortho-methoxy group mimics the spatial arrangement of neurotransmitters like serotonin more effectively than the 3,4-pattern.[1][3] The steric bulk prevents metabolic deamination at the adjacent position.
- Sulfonamide Bioisosterism: Replacing a carboxylic acid with a sulfonamide in these scaffolds maintains H-bond acceptor capability while increasing metabolic stability ([1][2][3][4])

Mechanism of Action: Crystal Packing Logic

Understanding the supramolecular assembly is critical for formulation science.[3]



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Caption: The intramolecular H-bond (red) reduces the availability of polar groups for intermolecular networking, directly enhancing lipophilicity.[1][2][3][4]

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